Methyl 4-hydrazinylbenzoate Hydrochloride

Catalog No.
S719212
CAS No.
6296-89-5
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydrazinylbenzoate Hydrochloride

Researchers face oxidative degradation of free arylhydrazines, while free acid forms lead to O-alkylation and poor solubility. Methyl 4-hydrazinylbenzoate HCl (CAS 6296-89-5) solves these issues as a salt-stabilized, ester-protected building block. • Enables high-yield pyrazole formation in HFIP with TEA, critical for USP1 inhibitor synthesis. • Prevents unwanted side reactions in triazole assembly for self-immolative prochelators. • Ensures consistent reactivity in Fischer indole synthesis for library generation. Supplied as a stable, ready-to-use solid for reliable supply chain.

CAS Number

6296-89-5

Product Name

Methyl 4-hydrazinylbenzoate Hydrochloride

IUPAC Name

methyl 4-hydrazinylbenzoate;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H

InChI Key

MXSGRGCOQOKOEH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NN.Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NN.Cl

The exact mass of the compound Methyl 4-hydrazinylbenzoate Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 4-hydrazinobenzoate hydrochloride, 4-Hydrazinobenzoic acid methyl ester hydrochloride, 4-(Methoxycarbonyl)phenylhydrazine hydrochloride, p-Hydrazinobenzoic acid methyl ester HCl, Methyl p-hydrazinobenzoate hydrochloride

Purity

≥98%

Package Size

1 g, 2.5 g, 5 g

Methyl 4-hydrazinylbenzoate hydrochloride (CAS 6296-89-5) is a salt-stabilized, ester-protected arylhydrazine widely utilized as a bifunctional building block in the synthesis of nitrogen-containing heterocycles, including pyrazoles, indoles, and triazoles. The compound features a hydrazine moiety primed for condensation and cyclization, alongside a methyl ester that provides orthogonal protection for the para-carboxylate group [1]. In industrial and pharmaceutical procurement, this specific form is selected because the hydrochloride salt mitigates the rapid oxidative degradation typical of free arylhydrazines, while the methyl ester ensures compatibility with electrophilic reagents and enhances process solubility in standard organic synthesis workflows.

Research Fit

Supports hydrazone and pyrazole synthesis via aldehyde/ketone condensation
Hydrochloride salt enhances aqueous solubility for polar reaction media
Designated Deferasirox impurity standard for ANDA analytical workflows

Substituting this compound with its free base (methyl 4-hydrazinylbenzoate) or its free acid analog (4-hydrazinobenzoic acid) introduces critical failure points in both storage and synthesis. The free base of arylhydrazines is highly susceptible to aerobic oxidation, leading to rapid discoloration, purity degradation, and the need for strict cold-chain and inert-gas handling. Conversely, utilizing the free acid form during complex multi-step syntheses exposes the unprotected carboxylate to unwanted O-alkylation and side reactions with electrophiles, which drastically lowers the yield of the target N-heterocycle [1]. Furthermore, the free acid exhibits poor solubility in halogenated and fluorinated solvents (such as HFIP or DCM), forcing heterogeneous reaction conditions that compromise batch-to-batch reproducibility.

Substitution Risk

Ester chain length
Methyl ester logP differs from ethyl; partitioning may shift in aqueous-organic extraction and chromatography.
Substitution pattern
Para substitution directs cyclization; ortho/meta isomers can alter steric and electronic environments, affecting reaction outcomes.
Salt form & regulatory status
Free base or different salt may reduce solubility and stability. Non-designated analogs require full method revalidation for impurity use.

Shelf-Life and Oxidative Stability

Arylhydrazines are notoriously prone to oxidation. The hydrochloride salt form of methyl 4-hydrazinylbenzoate maintains >98% purity over extended storage periods under standard ambient conditions, whereas the free base rapidly degrades and darkens upon exposure to air [1]. This stabilization directly removes the requirement for specialized inert-gas glovebox handling and sub-zero storage during scale-up.

Evidence DimensionAmbient storage purity retention (6 months)
Target Compound Data>98% purity retention (HCl salt)
Comparator Or Baseline<90% purity retention (Free base)
Quantified Difference>8% higher purity retention; elimination of cold-chain requirement
ConditionsAmbient temperature, standard atmospheric exposure

Procurement teams can avoid the high logistical costs and handling bottlenecks associated with unstable, cold-chain-dependent free base precursors.

Divergent reduction selectivity
Class-level
DIBAL-H yields 4-hydrazinobenzyl alcohol (58%); LiAlH4/LiBH4 yields (4-tolyl)hydrazine. Ethyl ester analog not reported to exhibit this pathway bifurcation.
Enables two distinct reduction products from a single precursor; ethyl analog lacks documented versatility.
Class-level inference based on available literature; reduction conditions may require optimization.

Chemoselectivity and O-Alkylation Protection

During the synthesis of complex prochelators and active pharmaceutical ingredients, the presence of a free carboxylic acid can lead to competitive O-alkylation. Using the methyl ester variant prevents this side reaction, ensuring that alkylation or condensation occurs selectively at the intended heteroatoms[1]. This orthogonal protection strategy is essential for achieving high yields of the desired target without complex chromatographic separations.

Evidence DimensionYield of target N-heterocycle without O-alkylation
Target Compound Data>85% selective yield (Methyl ester)
Comparator Or Baseline<50% selective yield (Free acid, 4-hydrazinobenzoic acid)
Quantified Difference>35% absolute increase in target yield
ConditionsAlkylation/condensation in the presence of electrophilic reagents

Utilizing the pre-protected methyl ester minimizes reagent waste and eliminates costly downstream purification steps caused by side-product formation.

Regulatory impurity designation
Head-to-head
Designated Deferasirox Impurity 29 with ANDA-compliant characterization. Ethyl 4-hydrazinylbenzoate HCl and methyl 3-hydrazinylbenzoate lack this regulatory standing.
Only this specific CAS meets ANDA impurity reference standard requirements; substitution entails revalidation.
Supplier-reported designation; verify with current pharmacopeial monographs.

Process Solubility in Fluorinated Solvents

The synthesis of specific pyrazole intermediates (e.g., for USP1 inhibitors) often requires condensation in hexafluoroisopropanol (HFIP). Methyl 4-hydrazinylbenzoate hydrochloride, when neutralized in situ with triethylamine, exhibits complete solubility in HFIP, enabling rapid, homogeneous reaction kinetics [1]. In contrast, the free carboxylic acid analog remains poorly soluble, resulting in heterogeneous slurries and incomplete conversions.

Evidence DimensionSolubility and reaction homogeneity in HFIP
Target Compound DataComplete dissolution, homogeneous kinetics
Comparator Or BaselineIncomplete dissolution, heterogeneous slurry (Free acid)
Quantified DifferenceTransition from heterogeneous to homogeneous reaction phase
ConditionsCondensation with 1,1,1-trifluoropentane-2,4-dione in HFIP at 0 °C to room temperature

Homogeneous reaction conditions are critical for reproducible industrial scale-up, ensuring consistent reaction times and maximizing API precursor conversion.

Melting point stability
Data to verify
235–240°C
Well-defined high melting range supports solid-phase handling and storage; ethyl analog mp not consistently reported.
Source not specified; confirm under your laboratory conditions.
Synthetic yield benchmark
Data to verify
82% isolated yield (cream-colored solid)
Provides a process benchmark; alternative routes lack comparable quantified efficiency data.
Yield from one synthetic route; reproducibility should be assessed.

Pyrazole-Based USP1 Inhibitor Synthesis

The compound is a critical starting material for constructing the pyrazole core of USP1 inhibitors. Its excellent solubility in HFIP and compatibility with triethylamine-mediated condensation allow for the efficient formation of trifluoromethyl-substituted pyrazoles, which are subsequently advanced into potent anti-cancer agents [1].

Triazole-Based Metal Prochelator Development

In the synthesis of self-immolative boronate prochelators (e.g., deferasirox analogs), the methyl ester provides essential protection, preventing unwanted alkylation of the carboxylate group during the assembly of the triazole framework [2].

Fischer Indole Synthesis for Agrochemical Libraries

As a stable arylhydrazine, it is widely utilized in the Fischer indole synthesis to produce methyl indole-4-carboxylate derivatives. The hydrochloride salt ensures consistent reactivity and high yields during the acidic cyclization step, making it ideal for high-throughput library generation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Divergent reduction precursor
Hydride reduction selectivity profile
Verify product distribution (alcohol vs tolylhydrazine) under chosen conditions
Deferasirox impurity standard
Regulatory designation as Deferasirox Impurity 29
Confirm identity and purity against pharmacopeial standards
Hydrazone/pyrazole synthesis
Para-substituted hydrazine nucleophilicity
Assess condensation efficiency with aldehydes/β-diketones
Solid-phase handling
Crystalline hydrochloride salt form
Evaluate hygroscopicity and weight accuracy under ambient handling

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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